Enhanced Aqueous Solubility of Prunin vs. Naringenin and Naringin
Naringenin 7-O-glucoside (prunin) exhibits markedly enhanced aqueous solubility compared to both its aglycone, naringenin, and the disaccharide glycoside, naringin. While the aglycone naringenin suffers from notoriously poor water solubility that severely limits its bioavailability and formulation options [1], and naringin also demonstrates poor solubility [2], prunin's monoglucoside structure confers superior solubility . This differentiation is critical for any application requiring dissolution in aqueous media.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Markedly enhanced solubility compared to naringenin and naringin |
| Comparator Or Baseline | Naringenin (aglycone) and Naringin (disaccharide glycoside): Low water solubility |
| Quantified Difference | Qualitative, but consistently described as 'markedly enhanced' across multiple sources |
| Conditions | General aqueous solubility comparison |
Why This Matters
Superior aqueous solubility simplifies in vitro assay preparation, improves reproducibility in biochemical studies, and is a prerequisite for certain formulation and bioavailability strategies.
- [1] SAGE Journals. (2019). Biotransformation of Naringenin by Bacillus amyloliquefaciens Into Three Naringenin Derivatives. Natural Product Communications, 14(5). View Source
- [2] NutriAvenue. (2021). Naringin: An Antioxidant Flavonoid Against Cellular Aging. View Source
